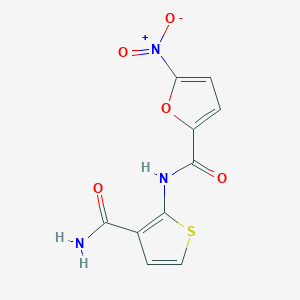

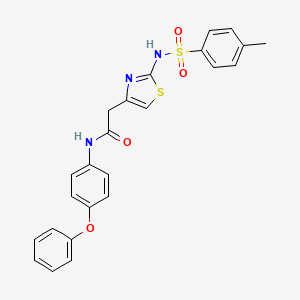

![molecular formula C21H22N4O6S2 B2359814 3-metil-5-(2-((4-oxo-4H-pirido[1,2-a][1,3,5]triazin-2-il)tio)propanamido)tiofeno-2,4-dicarboxilato de dietilo CAS No. 896329-57-0](/img/structure/B2359814.png)

3-metil-5-(2-((4-oxo-4H-pirido[1,2-a][1,3,5]triazin-2-il)tio)propanamido)tiofeno-2,4-dicarboxilato de dietilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C21H22N4O6S2 and its molecular weight is 490.55. The purity is usually 95%.

BenchChem offers high-quality diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Específicamente, los compuestos KM11 y KM16 demostraron actividad moderada contra las líneas celulares VERO y 786-O .

- El compuesto KM11 exhibió la mayor zona de inhibición contra varios microorganismos, incluyendo Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa y Escherichia coli .

- Además, los compuestos KM13 y KM16 mostraron buena actividad contra Candida albicans (CA), un patógeno fúngico común .

- Los derivados de indol han sido estudiados por sus actividades farmacológicas, incluyendo efectos antimicrobianos y antiinflamatorios .

Actividad Antiproliferativa

Actividad Antimícrobiana

Potencial Biológico de los Derivados de Indol

Derivados de Tiofeno como Inhibidores de COX, 5-LOX y TNF-α

En resumen, este compuesto exhibe prometedoras actividades antiproliferativas y antimicrobianas, convirtiéndolo en un candidato interesante para futuras investigaciones y desarrollo. Sus partes de indol y tiofeno contribuyen a su potencial biológico. Los investigadores pueden explorar sus aplicaciones en el descubrimiento de fármacos, agentes antimicrobianos y vías relacionadas con la inflamación. Ten en cuenta que se necesitan estudios adicionales para dilucidar completamente sus mecanismos y potencial terapéutico. 🌟 .

Mecanismo De Acción

Target of Action

The primary target of this compound is the HIV-1 virus . The compound is part of a series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives that have been synthesized and evaluated for their in vitro anti-HIV-1 activity .

Mode of Action

The compound interacts with its target, the HIV-1 virus, by binding into the active site of the integrase (IN) enzyme . The keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the integrase enzyme, which is essential for the replication of the HIV-1 virus .

Biochemical Pathways

The compound affects the viral replication pathway of the HIV-1 virus . By inhibiting the integrase enzyme, the compound prevents the virus from integrating its genetic material into the host cell’s DNA, a crucial step in the viral replication process .

Pharmacokinetics

The compound has been evaluated for its in vitro anti-hiv-1 activity, suggesting that it has sufficient bioavailability to exert its effects .

Result of Action

The compound exhibits moderate inhibitory properties against the HIV-1 virus . In particular, compounds 11e and 11b, which are part of the same series as the compound , exhibited the highest activity among the synthesized compounds, with an inhibition rate of 51% and 48% at a concentration of 100 μM, respectively .

Action Environment

The action of the compound is influenced by the cellular environment of the host organism . The compound has been tested in Hela cell cultures, a type of human cell line, indicating that it is active in a human cellular environment . .

Propiedades

IUPAC Name |

diethyl 3-methyl-5-[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylpropanoylamino]thiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O6S2/c1-5-30-18(27)14-11(3)15(19(28)31-6-2)33-17(14)23-16(26)12(4)32-20-22-13-9-7-8-10-25(13)21(29)24-20/h7-10,12H,5-6H2,1-4H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFSTOYDDNCQCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NC(=O)N3C=CC=CC3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2359733.png)

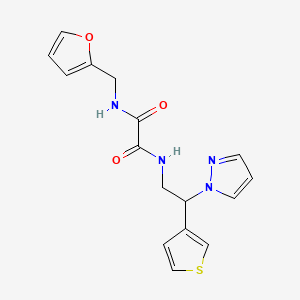

![5-Methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one](/img/structure/B2359736.png)

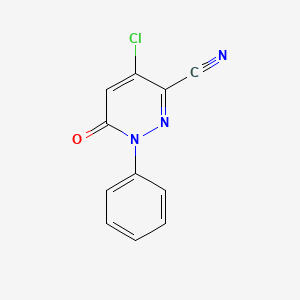

![3-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2359741.png)

![N-(Cyclohex-3-en-1-ylmethyl)-N-[[6-(dimethylamino)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2359746.png)

![(Z)-2-Cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2359751.png)

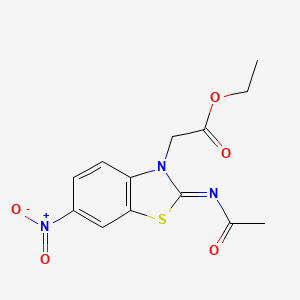

![8-chloro-N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2359752.png)